2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate
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Overview
Description
2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate is an organic compound with the molecular formula C10H18O3 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate typically involves the acetylation of 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active pyran derivative, which can then interact with enzymes and receptors in biological systems. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-: The parent compound without the acetate group.
2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, propionate: A similar compound with a propionate group instead of an acetate group.
Uniqueness
2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the acetate group enhances its solubility and reactivity compared to its parent compound, making it more versatile for various applications .
Properties
CAS No. |
85392-31-0 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2,5-dimethyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C10H18O3/c1-8-4-5-10(3,13-6-8)7-12-9(2)11/h8H,4-7H2,1-3H3 |
InChI Key |
WUJUWGCPLYEOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(OC1)(C)COC(=O)C |
Origin of Product |
United States |
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